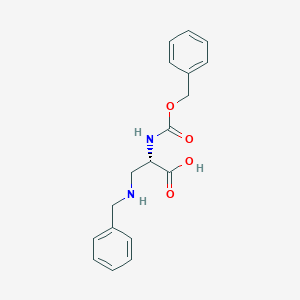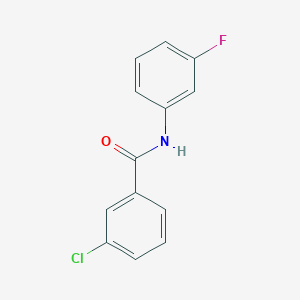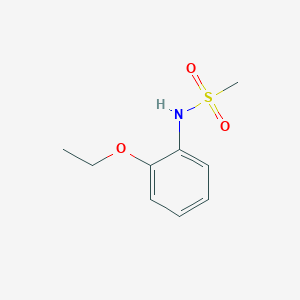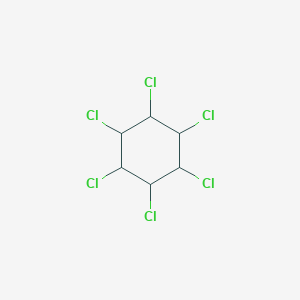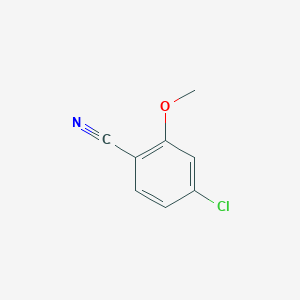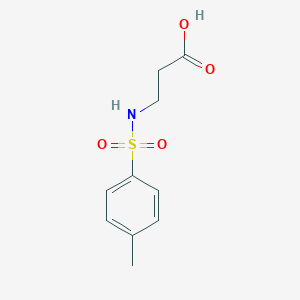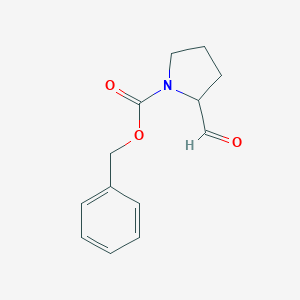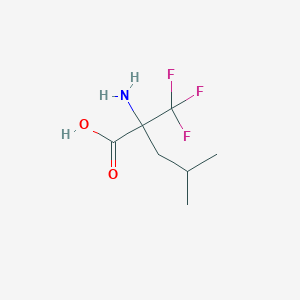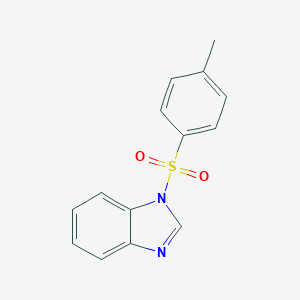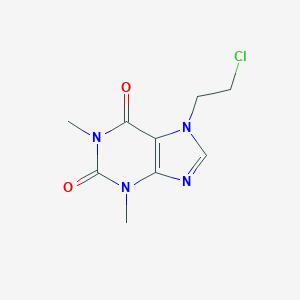![molecular formula C7H12OS B173037 1-[[(Z)-1-Butenyl]thio]-2-propanone CAS No. 199847-77-3](/img/structure/B173037.png)
1-[[(Z)-1-Butenyl]thio]-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(Z)-1-Butenyl]thio]-2-propanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioether derivative of 2-propanone that contains a butenyl group in its structure. This compound has been synthesized through various methods and has been used in a variety of scientific studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-[[(Z)-1-Butenyl]thio]-2-propanone is not well understood. However, it is believed that this compound acts as a nucleophile and can react with various electrophilic compounds, leading to the formation of new organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1-[[(Z)-1-Butenyl]thio]-2-propanone. However, studies have shown that this compound can inhibit the growth of certain bacterial strains, indicating potential antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-[[(Z)-1-Butenyl]thio]-2-propanone in lab experiments is its ease of synthesis and availability. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-[[(Z)-1-Butenyl]thio]-2-propanone in scientific research. One potential direction is the development of new synthetic methods for this compound, which can improve its yield and purity. Another direction is the exploration of its potential antimicrobial properties and its use as a potential antibiotic. Additionally, this compound can be used as a potential reagent in the synthesis of new organic compounds. Further studies are needed to explore the full potential of 1-[[(Z)-1-Butenyl]thio]-2-propanone in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1-[[(Z)-1-Butenyl]thio]-2-propanone can be achieved through several methods, including the reaction of 2-propanone with butenyl thiol in the presence of a catalyst, such as sodium hydroxide. Another method involves the reaction of 2-propanone with allyl bromide and sodium thiomethoxide, followed by the elimination of hydrogen bromide.
Aplicaciones Científicas De Investigación
1-[[(Z)-1-Butenyl]thio]-2-propanone has been used in a variety of scientific studies due to its potential applications in various fields. One of the significant applications of this compound is in the field of organic synthesis, where it has been used as a reagent for the synthesis of various organic compounds.
Propiedades
Número CAS |
199847-77-3 |
|---|---|
Nombre del producto |
1-[[(Z)-1-Butenyl]thio]-2-propanone |
Fórmula molecular |
C7H12OS |
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
1-[(Z)-but-1-enyl]sulfanylpropan-2-one |
InChI |
InChI=1S/C7H12OS/c1-3-4-5-9-6-7(2)8/h4-5H,3,6H2,1-2H3/b5-4- |
Clave InChI |
PQIKPHAHVDSDMV-PLNGDYQASA-N |
SMILES isomérico |
CC/C=C\SCC(=O)C |
SMILES |
CCC=CSCC(=O)C |
SMILES canónico |
CCC=CSCC(=O)C |
Sinónimos |
2-Propanone, 1-(1-butenylthio)-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



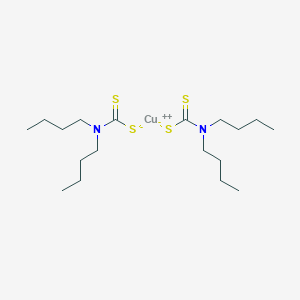
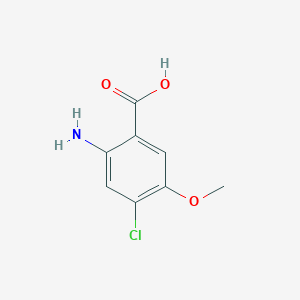
![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)
